VDM11

Beschreibung

Eigenschaften

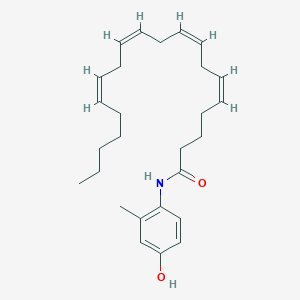

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZWFRWVRHLXHZ-ZKWNWVNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=C(C=C(C=C1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694025 |

Source

|

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313998-81-1 |

Source

|

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313998-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VDM 11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VDM-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQF3UL3Q4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

VDM11: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11 is a pivotal pharmacological tool in the study of the endocannabinoid system, primarily recognized for its role as a potent inhibitor of the anandamide membrane transporter (AMT). This action elevates extracellular anandamide levels, thereby potentiating the effects of this endogenous cannabinoid. In addition to its primary target, this compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in endocannabinoid degradation. This multifaceted mechanism of action culminates in a range of neuromodulatory effects, including influences on synaptic transmission, neuroinflammation, and behavior. This technical guide provides an in-depth analysis of this compound's mechanism of action in neurons, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Anandamide Reuptake and Degradation

This compound's principal mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative transporter responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the neuron. By blocking this transporter, this compound effectively increases the concentration and prolongs the signaling of AEA in the synapse.

Furthermore, this compound has been demonstrated to inhibit two key enzymes responsible for the degradation of endocannabinoids:

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme for the intracellular hydrolysis of anandamide.

-

Monoacylglycerol Lipase (MAGL): The main enzyme for the degradation of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).

This dual action of inhibiting both reuptake and degradation significantly amplifies endocannabinoid signaling.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against FAAH and MAGL has been quantified in several studies. The presence of bovine serum albumin (BSA) in assays can influence the apparent potency of lipophilic compounds like this compound.

| Target Enzyme | IC50 (with 0.125% BSA) | IC50 (without BSA) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 2.6 µM | 1.6 µM | [1][2] |

| Monoacylglycerol Lipase (MAGL) | 14 µM | 6 µM | [1][2] |

Note: Specific Ki or IC50 values for this compound's inhibition of the anandamide membrane transporter (AMT) are not consistently reported in the literature, though its function as an AMT inhibitor is well-established through functional assays.

Downstream Signaling Pathways

By increasing the availability of anandamide, this compound indirectly activates cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the central nervous system. Activation of CB1 receptors initiates a cascade of intracellular signaling events that modulate neuronal function.

Canonical CB1 Receptor Signaling

Modulation of Neuroinflammation

This compound has been shown to attenuate neuroinflammatory processes. This is thought to occur through the CB1 receptor-mediated downregulation of pro-inflammatory cytokine production.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FAAH and MAGL Inhibition Assays

This protocol outlines a general procedure for determining the IC50 values of this compound for FAAH and MAGL.

Detailed Steps:

-

Preparation of Brain Homogenates: Homogenize rat brains in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare membrane and cytosolic fractions by centrifugation.

-

Incubation: In a 96-well plate, pre-incubate the appropriate brain fraction with a range of this compound concentrations (typically from nanomolar to high micromolar) or vehicle (DMSO) for 15 minutes at 37°C.

-

Reaction Initiation: Add the radiolabeled substrate to each well to start the enzymatic reaction.

-

Termination: After a specific incubation time (e.g., 30 minutes), stop the reaction by adding a solvent mixture like chloroform/methanol.

-

Product Separation: Separate the hydrolyzed radioactive product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or liquid chromatography.

-

Quantification: Quantify the amount of radioactive product using a scintillation counter.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiological Recordings in Nucleus Accumbens Slices

This protocol describes how to measure the effect of this compound on neuronal activity in the nucleus accumbens.

Detailed Steps:

-

Slice Preparation: Prepare acute coronal brain slices (250-300 µm thick) containing the nucleus accumbens from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording Setup: Place a slice in a recording chamber continuously perfused with aCSF at a physiological temperature (32-34°C).

-

Electrode Placement: Using a microscope, guide a glass micropipette filled with an internal solution to a neuron in the nucleus accumbens.

-

Recording: Establish a whole-cell patch-clamp recording to measure either voltage (current-clamp) or current (voltage-clamp).

-

Baseline Measurement: Record baseline neuronal activity, such as spontaneous firing rate or synaptic currents.

-

This compound Application: Bath-apply this compound at a known concentration to the slice and record the changes in neuronal activity.

-

Data Analysis: Analyze the electrophysiological data to determine the effect of this compound on neuronal firing, synaptic transmission, and other electrical properties.

Elevated Plus Maze Test for Anxiety-Like Behavior

This protocol details the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of this compound.[3][4]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[3]

Procedure:

-

Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

-

Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set duration (typically 5 minutes).[3]

-

Recording: Record the animal's behavior using a video camera.

-

Data Analysis: Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable research tool with a multi-target mechanism of action centered on the potentiation of endocannabinoid signaling. Its ability to inhibit anandamide reuptake and degradation makes it a powerful modulator of synaptic transmission and neuroinflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the complex neuronal effects of this compound. Further research is warranted to fully elucidate the therapeutic potential of targeting the anandamide transport system in various neurological and psychiatric disorders.

References

- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 4. protocols.io [protocols.io]

VDM11: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11 is a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the reuptake of the endogenous cannabinoid, anandamide.[1][2][3][4] This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby potentiating its effects primarily through the activation of cannabinoid receptor 1 (CB1). While AMT is considered its primary target, this compound also exhibits off-target activity, notably inhibiting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][5][6] This document provides an in-depth technical overview of the primary target of this compound, its mechanism of action, associated signaling pathways, and a summary of its pharmacological data.

Primary Target: Anandamide Membrane Transporter (AMT)

The principal molecular target of this compound is the anandamide membrane transporter (AMT).[1][2][3] By inhibiting AMT, this compound prevents the cellular uptake of anandamide, an endogenous cannabinoid neurotransmitter.[1] This leads to an elevation of extracellular anandamide levels, subsequently enhancing the activation of cannabinoid receptors.[7] The antitussive effects of this compound, for instance, are mediated by the activation of peripheral cannabinoid CB1 receptors due to this increase in local anandamide concentrations.[8]

Off-Target Activities

It is crucial to note that this compound is not entirely specific to AMT. Research has demonstrated that this compound can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide.[5][6][9] Some evidence suggests that this compound may even act as an alternative substrate for FAAH.[5][6][9] Additionally, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system.[5][6] this compound displays very weak agonist activity at CB1 and CB2 receptors.[1][3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary and secondary targets.

| Target | Metric | Value | Species/Assay Conditions | Reference |

| Anandamide Membrane Transporter (AMT) | IC50 | 4-11 μM | [3] | |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1.6 μM | In the absence of fatty acid-free bovine serum albumin | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.9 μM | In the presence of fatty acid-free bovine serum albumin | [5] |

| Monoacylglycerol Lipase (MAGL) | IC50 | 6 μM | In the absence of fatty acid-free bovine serum albumin | [9] |

| Monoacylglycerol Lipase (MAGL) | IC50 | 14 μM | In the presence of fatty acid-free bovine serum albumin | [9] |

| Cannabinoid Receptor 1 (CB1) | Ki | > 5–10 μM | [1][3] | |

| Cannabinoid Receptor 2 (CB2) | Ki | > 5–10 μM | [3] | |

| Vanilloid Receptor 1 (VR1) | No activity | [4][6] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of endogenous anandamide signaling. By blocking its reuptake via AMT, this compound increases the concentration of anandamide available to bind to and activate presynaptic CB1 receptors. Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately resulting in the inhibition of neurotransmitter release.

Experimental Protocols

Assessment of FAAH Inhibition by this compound

A common method to determine the inhibitory potential of this compound on FAAH is to measure the hydrolysis of a radiolabeled substrate, such as [³H]anandamide, in the presence and absence of the compound.

Materials:

-

Rat brain membrane preparations (as a source of FAAH)

-

[³H]Anandamide

-

This compound

-

Fatty acid-free bovine serum albumin (BSA)

-

Scintillation fluid and counter

Procedure:

-

Rat brain membranes are pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of [³H]anandamide.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the lipid-soluble products (unmetabolized [³H]anandamide) are separated from the water-soluble products ([³H]ethanolamine) by liquid-liquid extraction.

-

The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of FAAH activity (IC50) is calculated from the concentration-response curve.

The following diagram illustrates a generalized workflow for evaluating the pharmacological effects of this compound.

Conclusion

References

- 1. VDM-11 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VDM 11 | CAS 313998-81-1 | this compound | Tocris Bioscience [tocris.com]

- 4. agscientific.com [agscientific.com]

- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

VDM11: A Technical Guide to its Function as an Anandamide Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VDM11, a selective inhibitor of anandamide reuptake. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and presents its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endogenous cannabinoid, anandamide (AEA). The biological actions of anandamide are terminated by its removal from the synaptic cleft through a process of cellular reuptake, followed by intracellular enzymatic degradation.[1] The primary enzyme responsible for anandamide hydrolysis is Fatty Acid Amide Hydrolase (FAAH).[2]

This compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[3] By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2).[4][5] This mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the therapeutic potential of enhancing endocannabinoid signaling in various pathological conditions.

Mechanism of Action: Anandamide Reuptake Inhibition

The precise molecular identity of the anandamide transporter remains a subject of ongoing research, with evidence suggesting the involvement of a FAAH-like anandamide transporter (FLAT) and fatty acid binding proteins (FABPs).[2][6] this compound is thought to act by competitively inhibiting the binding of anandamide to this transport machinery, thereby preventing its internalization into the cell.[2] While this compound is primarily characterized as an anandamide reuptake inhibitor, some studies have reported its ability to inhibit FAAH at higher concentrations, suggesting a dual mechanism of action under certain experimental conditions.[7] It is also suggested that this compound may act as an alternative substrate for FAAH.[7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on anandamide reuptake and related enzymes.

| Target | Inhibitory Concentration (IC50) | Assay Conditions | Reference |

| Anandamide Accumulation (FLAT-expressing cells) | Not explicitly stated for this compound, but shown to prevent accumulation | [3H]-anandamide accumulation in FLAT-expressing Hek293 cells | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | 2.6 µM | Rat brain FAAH, in the presence of 0.125% fatty acid-free BSA | |

| Fatty Acid Amide Hydrolase (FAAH) | 1.6 µM | Rat brain FAAH, in the absence of fatty acid-free BSA | [7] |

| Monoacylglycerol Lipase (MAGL) | 21 µM | Cytosolic MAGL, in the presence of 0.125% fatty acid-free BSA | |

| Monoacylglycerol Lipase (MAGL) | 14 µM | Membrane-bound MAGL, in the presence of 0.125% w/v fatty acid-free BSA | |

| Monoacylglycerol Lipase (MAGL) | 6 µM | Membrane-bound MAGL, in the absence of fatty acid-free BSA | [7] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro anandamide uptake assay to evaluate the efficacy of inhibitors like this compound.

[³H]-Anandamide Uptake Assay in Cultured Cells

Objective: To measure the cellular uptake of radiolabeled anandamide and assess the inhibitory effect of this compound.

Materials:

-

Cell line (e.g., Neuro-2a, C6 glioma, or primary neurons)

-

Cell culture medium and supplements

-

[³H]-Anandamide (specific activity ~200 Ci/mmol)

-

Unlabeled anandamide

-

This compound and other test compounds

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

-

Pre-incubation: Wash the cells twice with warm PBS. Pre-incubate the cells for 10-15 minutes at 37°C with serum-free medium containing the desired concentration of this compound or vehicle control. To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.

-

Initiation of Uptake: Add [³H]-anandamide (final concentration, e.g., 100 nM) to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C (and 4°C for the control set). The incubation time should be optimized to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS containing 1% (w/v) fatty acid-free BSA.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C (passive diffusion) from the radioactivity measured at 37°C. The inhibitory effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake. IC50 values can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.

Visualizations of Pathways and Workflows

Anandamide Signaling and Reuptake Pathway

Caption: Anandamide signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: In vitro anandamide uptake assay workflow.

Structure-Activity Relationship (SAR)

The structure of this compound, an N-arachidonoyl-phenylamine derivative, is key to its inhibitory activity. SAR studies on related compounds have revealed several important features:

-

Arachidonoyl Chain: The long, polyunsaturated arachidonoyl tail is crucial for high-affinity binding to the anandamide transporter.

-

Amide Linkage: The amide bond connecting the fatty acid to the phenylamine headgroup is a critical pharmacophoric element.

-

Phenylamine Headgroup: The nature and substitution pattern of the aromatic headgroup significantly influence potency and selectivity. In this compound, the 4-hydroxy and 2-methyl substitutions on the phenyl ring are important for its activity. Replacing the ethanolamine head group of anandamide with a 4-hydroxyphenyl group, as seen in the related compound AM404, results in a high-affinity ligand for the transporter.

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its primary mechanism of action is the inhibition of anandamide reuptake, which leads to an elevation of extracellular anandamide levels and enhanced cannabinoid receptor signaling. While it may also interact with FAAH at higher concentrations, its selectivity for the anandamide transporter at lower concentrations makes it a useful probe for dissecting the physiological and pathological roles of anandamide. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of anandamide reuptake inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide uptake by human endothelial cells and its regulation by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of VDM11-Mediated Anandamide Elevation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological effects of VDM11, a compound recognized for its ability to increase endogenous levels of the endocannabinoid anandamide (AEA). This compound is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT), but also exhibits inhibitory activity towards fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide. This dual mechanism of action leads to a significant potentiation of anandamide signaling. This document outlines the pharmacology of this compound, its impact on key biological pathways, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is a crucial endocannabinoid neurotransmitter involved in a myriad of physiological processes, including pain modulation, appetite regulation, mood, and memory. The therapeutic potential of augmenting endogenous anandamide signaling has garnered significant interest. This compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) has emerged as a valuable pharmacological tool to achieve this by targeting the key components of anandamide inactivation: cellular uptake and enzymatic degradation. While initially identified as a selective anandamide uptake inhibitor, subsequent research has revealed its capacity to also inhibit FAAH, making it a dual-action agent for elevating anandamide levels[1]. This guide delves into the multifaceted biological consequences of this compound administration.

Pharmacology of this compound

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron[2]. By blocking this transporter, this compound effectively increases the extracellular concentration and duration of action of anandamide.

Furthermore, this compound has been shown to be an inhibitor of fatty acid amide hydrolase (FAAH), the intracellular enzyme that degrades anandamide into arachidonic acid and ethanolamine[3][4]. Interestingly, this compound also acts as an alternative substrate for FAAH, with a metabolic rate estimated to be approximately 15-20% of that of anandamide[3][5]. This dual action of transport inhibition and enzymatic inhibition contributes to a robust increase in anandamide tone.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Value | Conditions | Reference |

| FAAH Inhibition (IC₅₀) | 2.6 µM | Rat brain FAAH, in the presence of 0.125% w/v BSA | [3][4] |

| 1.6 µM | Rat brain FAAH, in the absence of BSA | [3] | |

| MAGL Inhibition (IC₅₀) | 14 µM | Membrane-bound MAGL, in the presence of 0.125% w/v BSA | [4] |

| 6 µM | Membrane-bound MAGL, in the absence of BSA | [3] | |

| FAAH Substrate Rate | ~15-20% of anandamide | [3][5] |

BSA: Bovine Serum Albumin; FAAH: Fatty Acid Amide Hydrolase; MAGL: Monoacylglycerol Lipase; IC₅₀: Half-maximal inhibitory concentration.

| Receptor Binding Affinity (Kᵢ) | Value | Receptor | Reference |

| CB1 | > 5-10 µM | Cannabinoid Receptor 1 | This suggests weak or negligible direct binding. |

| CB2 | Not specified, but considered weak/negligible | Cannabinoid Receptor 2 | |

| TRPV1 | Not specified, but considered weak/negligible | Transient Receptor Potential Vanilloid 1 |

While precise Kᵢ values are not consistently reported, the literature indicates that this compound's primary effects are not mediated by direct receptor agonism or antagonism but rather through the elevation of endogenous anandamide.

Biological Effects of this compound-Induced Anandamide Elevation

The elevation of anandamide levels by this compound triggers a cascade of biological effects mediated primarily through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.

Neuromodulatory Effects

-

Nicotine Seeking Behavior: this compound has been shown to attenuate the reinstatement of nicotine-seeking behavior in rats, suggesting a role for anandamide in modulating the rewarding aspects of nicotine addiction[6][7][8].

-

Sleep Regulation: Intracerebroventricular administration of this compound in rats has been observed to reduce wakefulness and increase sleep, an effect partially reversed by a CB1 receptor antagonist[9][10].

-

Neuroprotection: While this compound alone did not show neuroprotective effects in a model of acute neuronal injury, the elevation of anandamide is generally considered a neuroprotective strategy[7][11].

-

Antidepressant-like Effects: this compound has been proposed as a potential candidate for managing depression, possibly by modulating neuroinflammation[12].

Anti-inflammatory and Analgesic Effects

-

Anti-inflammatory Action: By increasing anandamide levels, this compound can indirectly activate CB2 receptors, which are predominantly expressed on immune cells, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[13].

-

Analgesia: Elevated anandamide levels contribute to pain relief through the activation of both CB1 receptors in the central and peripheral nervous system and TRPV1 channels on sensory neurons.

Signaling Pathways

The biological effects of increased anandamide following this compound administration are mediated through distinct signaling pathways.

Caption: this compound inhibits anandamide transport and degradation.

Experimental Protocols

In Vitro Anandamide Uptake Assay

This protocol is adapted from methodologies designed to measure the cellular uptake of anandamide.

Materials:

-

Cell line expressing the anandamide transporter (e.g., Neuro-2a cells).

-

[³H]-Anandamide.

-

This compound.

-

Positive control (e.g., OMDM-1).

-

Serum-free cell culture medium.

-

Scintillation fluid and vials.

-

12-well cell culture plates.

Procedure:

-

Seed Neuro-2a cells in 12-well plates and grow to confluence.

-

Pre-incubate the cells with either vehicle, this compound (at desired concentrations), or a positive control inhibitor in serum-free medium for 10-15 minutes at 37°C.

-

To initiate the uptake, add [³H]-Anandamide (e.g., final concentration of 400 nM) to each well.

-

Incubate for a short period (e.g., 15 minutes) at 37°C. To distinguish active transport from passive diffusion, run a parallel set of experiments at 4°C.

-

Terminate the uptake by rapidly washing the cells twice with ice-cold buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

Active uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C.

Caption: Workflow for in vitro anandamide uptake assay.

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of anandamide from rodent brain tissue.

Materials:

-

Rodent brain tissue.

-

Internal standard (e.g., Anandamide-d8).

-

Acetonitrile (ACN).

-

Methanol (MeOH).

-

Water (LC-MS grade).

-

Formic acid or acetic acid.

-

Ammonium acetate.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

Procedure:

-

Tissue Homogenization: Rapidly dissect and weigh the brain tissue. Homogenize the tissue in an appropriate ice-cold buffer or solvent (e.g., ACN) containing the internal standard.

-

Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing anandamide. A common method involves protein precipitation with ACN followed by centrifugation.

-

Sample Clean-up (SPE): Condition a C18 SPE cartridge with MeOH and then water. Load the lipid extract onto the cartridge. Wash with a low percentage of organic solvent to remove polar impurities. Elute the anandamide with a high percentage of organic solvent (e.g., MeOH or ACN).

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.

-

Mobile Phase B: ACN or MeOH with 0.1% formic acid or 1 mM ammonium acetate.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute anandamide.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for anandamide (e.g., m/z 348.3 → 62.1) and the internal standard.

-

-

Quantification: Create a standard curve using known concentrations of anandamide and the internal standard to quantify the amount of anandamide in the brain tissue samples.

Caption: Workflow for anandamide quantification by LC-MS/MS.

In Vivo Study of Nicotine Reinstatement in Rats

This protocol is a general outline for assessing the effect of this compound on nicotine-seeking behavior.

Animals:

-

Male Long Evans or Wistar rats.

Procedure:

-

Surgery: Implant intravenous catheters for nicotine self-administration.

-

Nicotine Self-Administration Training: Allow rats to self-administer nicotine by pressing a lever, typically on a fixed-ratio schedule.

-

Extinction: After stable self-administration is achieved, extinguish the lever-pressing behavior by replacing nicotine with saline.

-

Reinstatement Testing:

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.

-

Induce reinstatement of nicotine-seeking behavior using either nicotine-associated cues or a priming injection of nicotine.

-

Measure the number of lever presses on the previously active lever as an indicator of reinstatement.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of anandamide. Its dual mechanism of inhibiting both anandamide transport and degradation leads to a significant and sustained increase in endogenous anandamide levels. This, in turn, modulates a wide array of physiological and pathological processes, offering potential therapeutic avenues for conditions ranging from addiction and sleep disorders to inflammation and pain. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate effects of this compound-mediated anandamide elevation. Careful consideration of the experimental design and analytical methods is crucial for obtaining robust and reproducible data in this promising area of research.

References

- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exogenous anandamide protects rat brain against acute neuronal injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

VDM11's Role in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide, is a synthetic compound that has garnered significant interest within the scientific community for its modulation of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of the putative anandamide membrane transporter (AMT), its mechanism of action is now understood to be more complex, involving the inhibition of key metabolic enzymes of the ECS. This technical guide provides an in-depth analysis of this compound's pharmacological profile, detailing its interactions with core components of the endocannabinoid system. It summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of endocannabinoid system modulators.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes, including neurotransmission, inflammation, pain perception, and mood. The primary components of the ECS include:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters, with the most well-studied being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are activated by endocannabinoids.

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (MAGL) for 2-AG.

-

Putative Endocannabinoid Transporters: A proposed mechanism for the cellular uptake of endocannabinoids, often referred to as the anandamide membrane transporter (AMT).

This compound has been instrumental in the investigation of the ECS, particularly in elucidating the processes of anandamide transport and metabolism. While initially classified as a selective AMT inhibitor, subsequent research has revealed its capacity to also inhibit FAAH and, to a lesser extent, MAGL. This multifaceted activity profile makes this compound a valuable tool for studying the integrated dynamics of the endocannabinoid system.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on FAAH and MAGL, as well as its reported effects on cannabinoid receptors.

| Target Enzyme | Substrate | Assay Conditions | IC50 Value (µM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Rat brain homogenates, with 0.125% fatty acid-free BSA | 2.6 | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Rat brain homogenates, without fatty acid-free BSA | 1.6 | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol (2-OG) | Rat brain cytosolic fraction | ~26 (10-fold less potent than on FAAH) | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol (2-OG) | Rat brain membrane fraction, with 0.125% fatty acid-free BSA | 14 | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol (2-OG) | Rat brain membrane fraction, without fatty acid-free BSA | 6 | [1] |

| Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

| Cannabinoid Receptor 1 (CB1) | > 5–10 μM | Weak agonist at high concentrations | [2] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the elevation of synaptic anandamide levels. This is achieved through the inhibition of two key processes responsible for the termination of anandamide signaling: cellular uptake and enzymatic degradation.

Inhibition of Anandamide Inactivation

The following diagram illustrates the signaling pathway of anandamide and the points of intervention by this compound.

Downstream Effects of Enhanced Anandamide Signaling

By increasing the concentration and duration of anandamide in the synapse, this compound potentiates the activation of CB1 receptors on presynaptic neurons. This activation typically leads to a reduction in the release of other neurotransmitters, a process known as retrograde signaling. This modulation of neurotransmission is believed to underlie many of the observed in vivo effects of this compound, such as its influence on sleep, appetite, and reward pathways.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the pharmacological profile of this compound. These protocols are based on commonly employed techniques in the field and should be adapted and optimized for specific experimental conditions.

Anandamide Uptake Assay

This assay is designed to measure the inhibition of anandamide cellular uptake by this compound.

Materials:

-

Cell line expressing the putative anandamide transporter (e.g., C6 glioma cells, primary astrocytes).

-

[³H]-Anandamide (radiolabeled).

-

Unlabeled anandamide.

-

This compound.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash cells with PBS and pre-incubate with varying concentrations of this compound in serum-free medium for 15-30 minutes at 37°C.

-

Initiation of Uptake: Add [³H]-anandamide to each well to a final concentration in the nanomolar range.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for cellular uptake.

-

Termination of Uptake: Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.

-

Cell Lysis: Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound for anandamide uptake inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.

FAAH Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

Materials:

-

Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH).

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the FAAH enzyme preparation and the different concentrations of this compound. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiation of Reaction: Add the fluorogenic FAAH substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes using an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the this compound concentration.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo effects of this compound.

Structure-Activity Relationship (SAR)

The structure of this compound is closely related to that of anandamide. The key structural modifications that confer its inhibitory activity are in the "head group" of the molecule. Replacing the ethanolamine head group of anandamide with a 4-hydroxy-2-methylphenyl group, as in this compound, significantly enhances its affinity for the putative anandamide transporter and for FAAH. This suggests that the phenolic hydroxyl and the methyl group play important roles in the binding of this compound to these proteins. The arachidonoyl tail is also crucial for its activity, as it mimics the endogenous ligand anandamide.

Synthesis

The synthesis of this compound (N-(4-hydroxy-2-methylphenyl)arachidonoylamide) is typically achieved through the acylation of 4-amino-3-methylphenol with arachidonoyl chloride. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Purification is commonly performed using column chromatography.

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit both the putative anandamide transporter and the primary anandamide-degrading enzyme, FAAH, allows for a robust elevation of endogenous anandamide levels. This dual action, however, necessitates careful interpretation of experimental results, as the observed effects may not be solely attributable to the inhibition of anandamide uptake. Further research is warranted to fully delineate the relative contributions of AMT and FAAH inhibition to the overall pharmacological profile of this compound and to explore its therapeutic potential in conditions associated with dysregulation of the endocannabinoid system. To date, there is no publicly available information on clinical trials involving this compound.

References

Foundational Research on VDM11 and FAAH Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, initially identified as a potent inhibitor of anandamide (AEA) transport, has emerged as a significant modulator of the endocannabinoid system through its direct interaction with fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action as a FAAH inhibitor. It consolidates quantitative data on its inhibitory potency, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows. Evidence suggests that this compound not only inhibits FAAH but also acts as an alternative substrate for the enzyme, contributing to its overall effect of enhancing endocannabinoid tone. This dual action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system and a potential lead compound for therapeutic development.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key regulatory component of the ECS is the enzyme fatty acid amide hydrolase (FAAH), which terminates the signaling of the endocannabinoid anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine. Inhibition of FAAH elevates endogenous AEA levels, thereby potentiating its effects at cannabinoid receptors (CB1 and CB2) and other molecular targets. This mechanism has positioned FAAH inhibitors as promising therapeutic agents for various conditions, including pain, anxiety, and inflammatory disorders.

This compound (N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide) was first characterized as an inhibitor of anandamide uptake. Subsequent research, however, has revealed a more complex pharmacological profile, demonstrating its ability to directly inhibit FAAH. This guide synthesizes the core research findings on this compound's interaction with FAAH, providing a comprehensive resource for researchers in the field.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against FAAH and the related enzyme monoacylglycerol lipase (MAGL) has been quantified in several studies. A significant factor influencing its potency is the presence of fatty acid-free bovine serum albumin (BSA) in the assay, which can sequester lipophilic molecules like this compound and affect their availability to the enzyme.

| Target Enzyme | Species/Tissue Source | Assay Conditions | IC50 (µM) | Reference |

| FAAH | Rat Brain | with 0.125% BSA | 2.6 | [1][2] |

| FAAH | Rat Brain | without BSA | 1.6 | [1][2] |

| FAAH | Rat Brain | (pH and source dependent) | 1.2 - 3.7 | [1] |

| FAAH | N18TG2 Cell Membranes | Not specified | >50 | [1] |

| MAGL | Rat Brain Cytosol | with 0.125% BSA | ~26 | [1][2] |

| MAGL | Rat Brain Membranes | with 0.125% BSA | 14 | [1][2] |

| MAGL | Rat Brain Membranes | without BSA | 6 | [1][2] |

Mechanism of Action: FAAH Inhibition and Substrate Activity

Foundational research indicates that this compound's interaction with FAAH is multifaceted. Not only does it act as an inhibitor, but it also serves as an alternative substrate for the enzyme. This dual mechanism contributes to the overall reduction in AEA hydrolysis.

Direct FAAH Inhibition

This compound directly inhibits FAAH activity, with its potency being influenced by the experimental conditions. In the absence of BSA, this compound exhibits a stronger inhibitory effect on FAAH, suggesting that its binding to BSA in experimental buffers can reduce its effective concentration.[1][2]

This compound as a FAAH Substrate

Structural similarities between this compound and the endogenous FAAH substrate anandamide led to the hypothesis that this compound itself might be hydrolyzed by FAAH. Experimental evidence confirms this, showing that FAAH metabolizes this compound to arachidonic acid and 4-amino-m-cresol.[1][2] The rate of this compound metabolism by FAAH is estimated to be approximately 15-20% of that for anandamide.[2] By acting as an alternative substrate, this compound competes with anandamide for the active site of FAAH, thus contributing to the overall inhibition of anandamide degradation.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between this compound and FAAH.

FAAH Inhibition Assay (Radiometric)

This protocol is a common method to determine the inhibitory potency of compounds against FAAH.

Materials:

-

Rat brain homogenates (as a source of FAAH)

-

Radiolabeled anandamide ([³H]AEA)

-

This compound and other test compounds

-

Fatty acid-free bovine serum albumin (BSA)

-

Scintillation cocktail and counter

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare rat brain homogenates containing FAAH.

-

Pre-incubate the homogenate with various concentrations of this compound or vehicle control in the presence or absence of BSA for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [³H]AEA to the mixture.

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C to allow for AEA hydrolysis.

-

Stop the reaction by adding an acidic stop solution (e.g., citric acid).

-

Extract the unhydrolyzed [³H]AEA and the radiolabeled ethanolamine product using a biphasic solvent system (e.g., chloroform/methanol).

-

Quantify the amount of radiolabeled ethanolamine in the aqueous phase using liquid scintillation counting.

-

Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Analysis of this compound Metabolism by HPLC

This method is used to confirm that this compound acts as a substrate for FAAH by detecting its metabolite.

Materials:

-

Rat brain membranes (as a source of FAAH)

-

This compound

-

FAAH inhibitors (e.g., URB597, CAY10401) for control experiments

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

-

4-amino-m-cresol standard

-

Acetonitrile, water, and other necessary solvents for the mobile phase

Procedure:

-

Incubate rat brain membranes with a high concentration of this compound (e.g., 50 µM) at 37°C for an extended period (e.g., 60 minutes).

-

In parallel, run control experiments where the membranes are pre-incubated with a potent FAAH inhibitor before the addition of this compound.

-

Terminate the reaction by adding a solvent like acetonitrile to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

Analyze the supernatant by HPLC.

-

Monitor the chromatogram for a peak corresponding to the retention time of the 4-amino-m-cresol standard.

-

Compare the chromatograms from the this compound-treated samples with and without FAAH inhibitors to confirm that the production of 4-amino-m-cresol is FAAH-dependent.

Signaling Pathways and Experimental Workflows

The inhibition of FAAH by this compound leads to an increase in endogenous anandamide levels, which in turn activates downstream signaling pathways, primarily through CB1 and CB2 receptors.

FAAH Inhibition and Endocannabinoid Signaling

Caption: this compound inhibits FAAH, leading to increased anandamide levels and downstream signaling.

Experimental Workflow for FAAH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound for FAAH inhibition.

Logical Relationship of this compound's Dual Action

Caption: this compound enhances endocannabinoid signaling through two distinct mechanisms.

Conclusion

The foundational research on this compound reveals its significant role as a modulator of the endocannabinoid system, extending beyond its initial characterization as an anandamide uptake inhibitor. Its ability to directly inhibit FAAH and act as an alternative substrate for the enzyme provides a dual mechanism for elevating endogenous anandamide levels. This in-depth technical guide consolidates the key quantitative data, experimental protocols, and signaling pathways related to this compound's interaction with FAAH, offering a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationship of this compound and its analogs may lead to the development of novel and more potent FAAH inhibitors with therapeutic potential.

References

- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

VDM11: A Technical Guide to an Anandamide Transport Inhibitor

CAS Number: 313998-81-1

This technical guide provides an in-depth overview of VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound.

Core Chemical Properties

This compound, with the chemical name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic cannabinoid analog. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 313998-81-1 | [1][2][3] |

| Molecular Formula | C₂₇H₃₉NO₂ | [1][2] |

| Molecular Weight | 409.61 g/mol | [1][3] |

| Physical State | Tan-colored substance, available as a pure oil or in solution.[2][4] | |

| Solubility | Soluble in ethanol (30 mg/ml), DMF (30 mg/ml), and DMSO (20 mg/ml).[2] It is also available in a water-soluble emulsion.[3] | |

| Storage | Desiccate at -20°C, protected from light, and under an inert gas like argon.[1][4][5] |

Biological Activity and Mechanism of Action

This compound is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), thereby blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft.[1][6] This inhibition leads to an increase in the extracellular concentration of anandamide, potentiating its effects on cannabinoid receptors and other targets.[6]

The biological activity of this compound extends beyond AMT inhibition, with reported effects on other components of the endocannabinoid system, albeit with lower potency.

| Target | Activity | Quantitative Data | Reference |

| Anandamide Membrane Transporter (AMT) | Inhibition | IC₅₀: 4-11 µM | [1][3] |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | IC₅₀: 1.6 - 2.9 µM (dependent on BSA concentration)[7] | [7] |

| Monoacylglycerol Lipase (MAGL) | Inhibition | IC₅₀: 6 - 14 µM (dependent on BSA concentration)[7] | [7] |

| Cannabinoid Receptor 1 (CB1) | Weak Agonist/Ligand | Kᵢ: > 5-10 µM | [1][4] |

| Cannabinoid Receptor 2 (CB2) | Weak Ligand | Kᵢ: > 5-10 µM | [1] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Negligible Agonist Activity | - | [1] |

Signaling Pathways Modulated by this compound

The primary mechanism of this compound, the inhibition of anandamide reuptake, initiates a cascade of downstream signaling events. By increasing the availability of anandamide, this compound indirectly modulates pathways regulated by anandamide's targets, most notably the CB1 and TRPV1 receptors.

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.

Anandamide Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the transport of anandamide into cells.

Methodology:

-

Cell Culture: Plate appropriate cells (e.g., primary neurons, astrocytes, or cell lines expressing AMT) in multi-well plates.[8]

-

Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of this compound or vehicle for a defined period.[8]

-

Incubation: Add a known concentration of radiolabeled anandamide (e.g., [³H]anandamide) to the wells and incubate at 37°C for a short period (e.g., 2-15 minutes).[8][9]

-

Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.[9]

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[9]

-

Data Analysis: Determine the amount of anandamide uptake in the presence of this compound relative to the vehicle control to calculate the percent inhibition and subsequently the IC₅₀ value.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of FAAH.

Methodology using a fluorescent substrate:

-

Enzyme Preparation: Use a source of FAAH, such as rat brain homogenates or microsomes from cells overexpressing FAAH.[3][5]

-

Reaction Mixture: Prepare a reaction buffer containing the FAAH enzyme source.[3]

-

Inhibitor Incubation: Add varying concentrations of this compound or a known FAAH inhibitor (positive control) to the reaction mixture and pre-incubate.[3]

-

Substrate Addition: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).[2][5]

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) as FAAH cleaves the substrate to release the fluorescent product.[3]

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition by this compound to derive the IC₅₀ value.[3]

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay assesses the inhibitory potential of this compound against MAGL activity.

Methodology using a fluorometric assay kit:

-

Enzyme and Substrate Preparation: Prepare the MAGL enzyme and a fluorogenic substrate according to the manufacturer's instructions.[10]

-

Inhibitor and Control Wells: Set up wells for the inhibitor (this compound), a positive control inhibitor, and a vehicle control.[10]

-

Reaction Initiation: Add the MAGL enzyme to the wells, followed by the addition of this compound or controls. Pre-incubate to allow for inhibitor interaction.[10]

-

Substrate Addition and Incubation: Add the fluorogenic substrate to all wells to start the reaction and incubate at the recommended temperature.[10]

-

Fluorescence Reading: Measure the fluorescence intensity at the specified excitation and emission wavelengths.[10]

-

Data Analysis: Calculate the percentage of MAGL activity inhibition by this compound and determine the IC₅₀ value.[10]

Cannabinoid Receptor (CB1/CB2) Binding Assay

This assay evaluates the binding affinity of this compound to cannabinoid receptors.

Methodology using radioligand displacement:

-

Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2 receptors.[11]

-

Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]CP55,940), and varying concentrations of this compound or a known CB receptor ligand (for competition).[11]

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.[12]

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.[12]

-

Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[11]

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its primary action as an anandamide membrane transporter inhibitor allows for the investigation of the physiological and pathological roles of elevated anandamide levels. While it exhibits some off-target effects, particularly on FAAH and MAGL at higher concentrations, its selectivity for AMT at lower micromolar ranges makes it a useful probe for dissecting endocannabinoid signaling pathways. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of this compound and similar compounds.

References

- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. researchgate.net [researchgate.net]

VDM11: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

VDM11, or N-(4-hydroxy-2-methylphenyl)-arachidonoyl amide, has emerged as a significant research tool in the study of the endocannabinoid system. Initially identified as a selective inhibitor of the anandamide membrane transporter (AMT), subsequent characterization has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.

Discovery and Pharmacological Profile

This compound was developed as a structural analog of AM404, another well-known anandamide uptake inhibitor.[1] It was designed to selectively inhibit the transport of the endogenous cannabinoid anandamide across the cell membrane, thereby increasing its extracellular concentration and enhancing its effects. While this compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT), it also demonstrates activity as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3][4] There is also evidence to suggest that this compound may act as an alternative substrate for FAAH.[1][2] Notably, this compound shows negligible agonist activity at the vanilloid receptor 1 (VR1) and very weak action at cannabinoid receptors CB1 and CB2.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value | Assay Conditions | Reference |

| Anandamide Membrane Transporter (AMT) | 4-11 μM | Not specified | |

| Fatty Acid Amide Hydrolase (FAAH) | 2.6 μM | In the presence of 0.125% w/v fatty acid-free BSA | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | 1.6 μM | In the absence of fatty acid-free BSA | [2] |

| Monoacylglycerol Lipase (MAGL) | 14 μM | In the presence of 0.125% w/v fatty acid-free BSA | [2] |

| Monoacylglycerol Lipase (MAGL) | 6 μM | In the absence of fatty acid-free BSA | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Capsaicin-Induced Cough

| This compound Dose (subcutaneous) | Inhibition of Coughs (%) | Time Point | Reference |

| 3 mg/kg | Dose-dependent | 60 min post-administration | [5][6] |

| 6 mg/kg | Dose-dependent | 60 min post-administration | [5] |

| 10 mg/kg | Dose-dependent | 60 min post-administration | [5][6] |

Table 3: Effect of this compound on Reinstatement of Nicotine Seeking Behavior in Rats

| This compound Dose (i.p.) | Effect on Cue-Induced Reinstatement | Effect on Nicotine-Primed Reinstatement | Reference |

| 3 mg/kg | Attenuated reinstatement | Attenuated reinstatement | [7] |

| 10 mg/kg | Attenuated reinstatement | Attenuated reinstatement | [7] |

Key Experimental Protocols

Capsaicin-Induced Cough in Mice

This protocol was utilized to assess the antitussive effects of this compound.

-

Animals: Male ddY mice.

-

Procedure:

-

Mice are placed in a single-animal plethysmograph chamber.

-

A nebulized solution of capsaicin (45 μM) is delivered to induce coughing. The number of coughs is recorded for a 3-minute period.

-

This compound is administered subcutaneously at doses of 3, 6, and 10 mg/kg.

-

60 minutes after this compound administration, the capsaicin challenge is repeated, and the number of coughs is recorded.

-

-

Antagonism Studies: To investigate the mechanism of action, the CB1 receptor antagonist SR141716A is administered either intraperitoneally (3 mg/kg), by inhalation (1 mg/ml), or intracerebroventricularly (0.03 mg/mouse) prior to the second capsaicin challenge.[5][6]

LPS-Induced Neuroinflammation and Depressive-Like Behavior in Mice

This protocol was employed to evaluate the potential of this compound in modulating neuroinflammation.

-

Animals: Wistar albino mice.

-

Procedure:

-

Animals are divided into multiple groups (n=6 per group).

-

This compound is administered at doses of 1, 4, and 10 mg/kg.

-

30 minutes after this compound administration, lipopolysaccharide (LPS) (0.5 mg/kg) is injected intraperitoneally to induce neuroinflammation.

-

Behavioral tests, such as the elevated plus maze and tail suspension test, are conducted 25 and 27 hours after LPS administration, respectively.

-

-

Antagonism and Cytokine Analysis: To confirm the role of cannabinoid receptors, a combination of CB1 (AM251) and CB2 (AM630) receptor antagonists are administered. Following behavioral tests, brain tissues are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound's Antitussive Effect

The antitussive effect of this compound is believed to be mediated by the peripheral endocannabinoid system.

Caption: Proposed signaling pathway for the antitussive effect of this compound.

Experimental Workflow for Investigating this compound's Effect on Neuroinflammation

The following workflow illustrates the experimental design used to study the effects of this compound on LPS-induced neuroinflammation.

Caption: Experimental workflow for this compound's role in neuroinflammation.

Logical Relationship of this compound's Multi-Target Activity

This compound's pharmacological effects are a result of its interaction with multiple components of the endocannabinoid system.

Caption: Multi-target activity and downstream effects of this compound.

Conclusion

The initial characterization of this compound has established it as a valuable pharmacological tool for modulating the endocannabinoid system. While its primary action is the inhibition of the anandamide membrane transporter, its interactions with FAAH and MAGL contribute to its overall pharmacological profile. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in a variety of physiological and pathological conditions.

References

- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]